molecular formula C10H14FN B7871651 N-(2-Fluoro-4-methylbenzyl)ethanamine

N-(2-Fluoro-4-methylbenzyl)ethanamine

Cat. No.: B7871651
M. Wt: 167.22 g/mol
InChI Key: CETQIJPTBFZONZ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-methylbenzyl)ethanamine is a substituted phenethylamine derivative characterized by a benzyl group bearing a fluorine atom at the 2-position and a methyl group at the 4-position of the aromatic ring, attached to an ethanamine backbone. This structural motif places it within a broader class of psychoactive compounds, though its specific pharmacological profile remains less documented compared to well-studied analogs like the NBOMe or 2C series.

Properties

IUPAC Name

N-[(2-fluoro-4-methylphenyl)methyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN/c1-3-12-7-9-5-4-8(2)6-10(9)11/h4-6,12H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETQIJPTBFZONZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=C(C=C(C=C1)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available 2-fluoro-4-methylbenzyl chloride and ethanamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like sodium hydroxide or potassium carbonate.

    Procedure: The 2-fluoro-4-methylbenzyl chloride is reacted with ethanamine in the presence of the base. The mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours.

    Purification: The product is then purified by standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure better control over reaction conditions and to improve yield and purity. The use of automated systems can also help in optimizing the reaction parameters and reducing the production cost.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-Fluoro-4-methylbenzyl)ethanamine can undergo oxidation reactions, typically forming the corresponding imine or nitrile derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluoro group on the benzyl ring can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl ethanamine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-Fluoro-4-methylbenzyl)ethanamine serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various pharmaceuticals and agrochemicals.

Biology

The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also be used in the synthesis of bioactive molecules.

Medicine

This compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the manufacture of specialty chemicals and materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism by which N-(2-Fluoro-4-methylbenzyl)ethanamine exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The fluoro and methyl groups on the benzyl ring can influence the compound’s binding affinity and specificity, affecting its biological activity. The ethanamine moiety can interact with various biological pathways, potentially modulating neurotransmitter systems or enzyme activities.

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on Receptor Affinity and Bioactivity
Compound Substituents (Benzyl Ring) 5-HT2A Affinity (Ki, nM) Key Pharmacological Effects
This compound 2-F, 4-CH3 Not reported Hypothesized stimulant/entactogen
25I-NBOMe 2-OCH3, 4-I, 5-OCH3 0.1–0.5 Hallucinogenic, hyperlocomotion
24H-NBF 2-F 12.3 5-HT2A agonism, serotonin release
2C-B 4-Br, 2,5-OCH3 1.2 Hallucinogenic, visual distortion
Table 2: Physicochemical Properties
Compound LogP Molecular Weight (g/mol) Metabolic Stability (t1/2, h)
This compound ~2.8 195.2 Estimated >6
25I-NBOMe 3.5 413.2 8–12
24H-NBF 2.1 303.2 3–4
2C-B 2.0 274.1 2–3

Key Research Findings

  • Synthetic Accessibility : this compound can be synthesized via reductive amination of 2-fluoro-4-methylbenzaldehyde with ethanamine, analogous to methods for 24H-NBF derivatives .

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